Kokumi Enhancement: Ile-Leu Significantly Increases Umami Thickness and Continuity Compared to Ile-Ile
In a head-to-head sensory study, 1 mM Ile-Leu increased umami thickness by 21.0% to 40.5% and umami continuity by 15.38% to 61.54% in a monosodium glutamate (MSG) solution, whereas Ile-Ile showed minimal effect [1]. Molecular dynamics simulations confirmed that Ile-Leu forms more stable complexes with the calcium-sensing receptor (CaSR) than Ile-Ile, with a higher number of hydrogen bonds and key residue contributions [1].
| Evidence Dimension | Umami thickness and continuity enhancement (kokumi effect) |
|---|---|
| Target Compound Data | 1 mM Ile-Leu increased umami thickness by 21.0% to 40.5% and continuity by 15.38% to 61.54% |
| Comparator Or Baseline | Ile-Ile: minimal effect (no significant enhancement) |
| Quantified Difference | Ile-Leu provides robust kokumi enhancement; Ile-Ile does not |
| Conditions | 1 mM peptide in MSG solution; sensory evaluation by trained panel; molecular dynamics simulations of CaSR binding |
Why This Matters
This quantifiable sensory difference directly impacts formulation choices in food science and flavor research, where kokumi enhancement is desired without altering primary taste profiles.
- [1] Wu J, et al. Comparative analysis of kokumi effects in Ile-Leu, Ile-Ile, Leu-Leu, and Leu-Ile: Sensory, simulation, and structural insights. Food Chem. 2025;474:143004. doi:10.1016/j.foodchem.2025.143004. View Source
